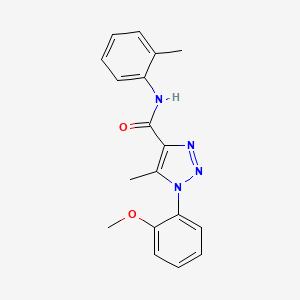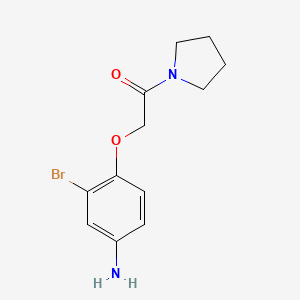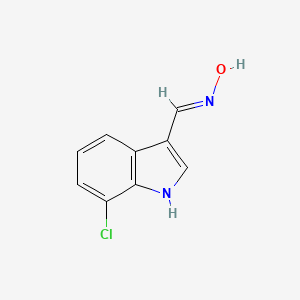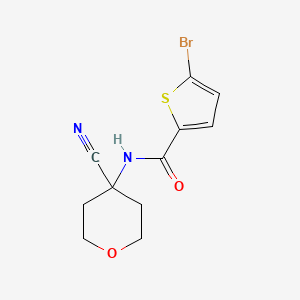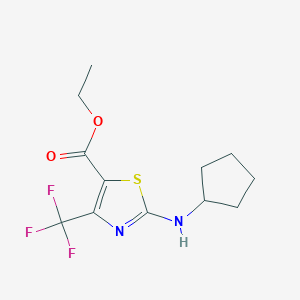
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrrole ring (a five-membered aromatic heterocycle), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrrole ring) could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrrole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be determined by factors like its molecular structure, the nature of its functional groups, and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1. Synthesis of Heterocyclic Compounds
Chemical synthesis involving N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide and its derivatives often focuses on creating novel heterocyclic compounds. For instance, reactions of certain chloroxazolidino pyrido thiazines with morpholine and pyrrolidine have led to the formation of 1-N-oxalamides, showcasing the compound's utility in generating new molecular structures with potential biological activities (Solov’eva et al., 1993).
2. Crystal Structure Determination
Advanced techniques such as synchrotron X-ray powder diffraction have been employed to determine the crystal structures of functionally important pyrroles, which are crucial for understanding their chemical behavior and interactions at the molecular level. These studies provide a foundational understanding of the material's physical characteristics and potential applications in various fields, including pharmaceuticals (Silva et al., 2012).
Molecular Interaction and Coordination Chemistry
1. Molecular Interaction Studies
Research into the molecular interactions of related compounds, such as cannabinoid receptor antagonists, provides insights into the compound's binding mechanisms and effects on receptor activity. These studies are crucial for drug design and understanding receptor-ligand interactions at a molecular level (Shim et al., 2002).
2. Coordination Chemistry
Exploration of the coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands derived from similar structural frameworks highlights the role of specific functional groups in modulating the coordination environment and properties of the metal complexes. These studies contribute to the development of new materials with potential applications in catalysis, materials science, and as therapeutic agents (Majumder et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-24-8-4-7-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-5-2-3-6-16(15)21/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFYPUPXHTJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

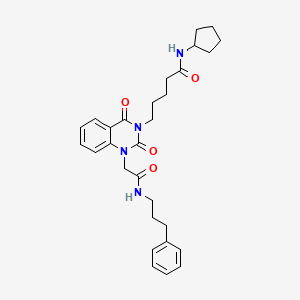
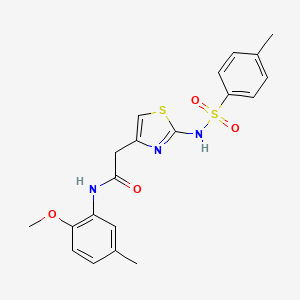
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
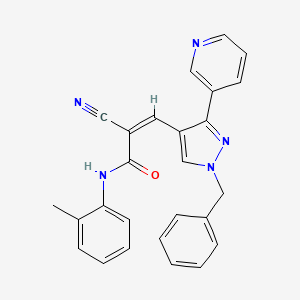
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2410211.png)

